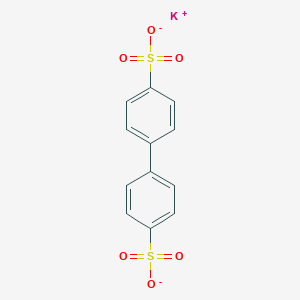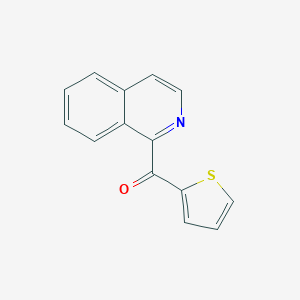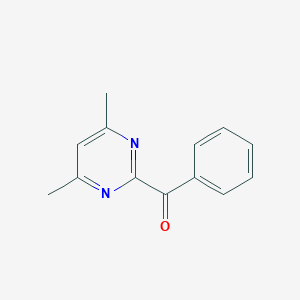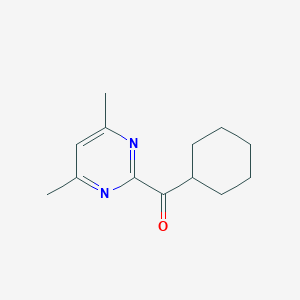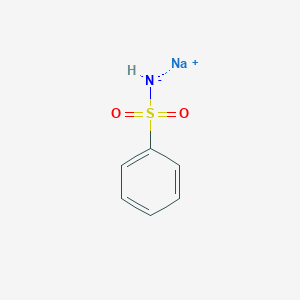
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
説明
“3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” is a chemical compound with the CAS Number: 73490-39-8 . It has a molecular weight of 194.19 . The IUPAC name for this compound is (2E)-3-(4-hydroxy-2-methoxyphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for “3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” is 1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid” include a molecular weight of 194.19 . More detailed properties like melting point, boiling point, etc., were not found in the web search results.科学的研究の応用
Structural Characterization and Properties
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid and its derivatives are characterized using various techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies provide insights into their molecular structure, including intramolecular and intermolecular interactions, which contribute to the stabilization and physical properties of these compounds. Such structural investigations are crucial for understanding the chemical and physical behavior of these compounds in various applications (Venkatesan et al., 2016).
Antioxidant Properties
Derivatives of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid, such as hydroxycinnamic acid derivatives, demonstrate significant antioxidant properties. These properties are explored through density-functional-theory (DFT) method calculations and experimental observations. Understanding the antioxidant mechanism of these compounds is valuable for the development of novel antioxidants in various fields, including food preservation and medicine (Kong et al., 2004).
Application in Antimicrobial Activity
Certain esters derived from 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid exhibit antimicrobial activities. These compounds are tested against various microbial strains to evaluate their efficacy. Such research is critical in the search for new antimicrobial agents, especially in the context of increasing antibiotic resistance (Rauf & Parveen, 2005).
Pharmaceutical and Bioactive Research
The compound and its derivatives are also investigated for their potential in pharmaceutical applications. For example, studies on the synthesis and reactions of derivatives explore their utility as intermediates in the synthesis of more complex bioactive molecules. This research is pivotal in drug discovery and the development of new therapeutic agents (Pimenova et al., 2003).
Material Science and Liquid Crystal Technology
Derivatives of 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid are utilized in material science, particularly in the development of photoalignment materials for liquid crystal displays (LCDs). These studies demonstrate how chemical modifications of the compound can impact the performance and efficiency of LCD technologies (Hegde et al., 2013).
特性
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNVEOZIOFMENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610169 | |
| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
CAS RN |
16202-50-9 | |
| Record name | 3-(2-Hydroxy-4-methoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
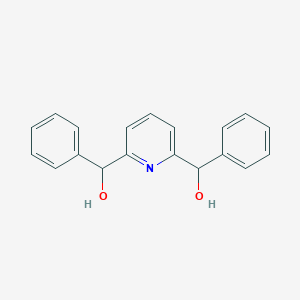
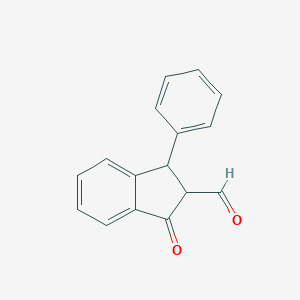
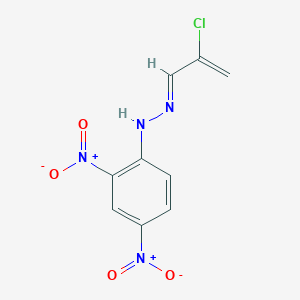

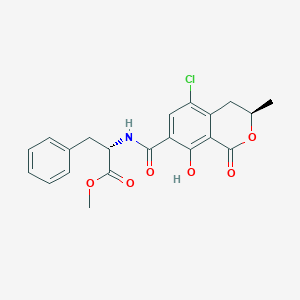
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
